molecular formula C7H12F3NO B13911733 (1S,3S)-3-amino-1-(trifluoromethyl)cyclohexanol

(1S,3S)-3-amino-1-(trifluoromethyl)cyclohexanol

Cat. No.: B13911733
M. Wt: 183.17 g/mol
InChI Key: IJUVZQHBPFIBHU-WDSKDSINSA-N
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Description

(1S,3S)-3-amino-1-(trifluoromethyl)cyclohexanol: is a chiral compound with a unique structure that includes an amino group, a trifluoromethyl group, and a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-amino-1-(trifluoromethyl)cyclohexanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone and trifluoromethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-amino-1-(trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2), are used for substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethylated ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,3S)-3-amino-1-(trifluoromethyl)cyclohexanol has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,3S)-3-amino-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, while the cyclohexanol ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-3-amino-1-(trifluoromethyl)cyclohexanol: A stereoisomer with similar properties but different spatial arrangement.

    3-amino-1-(trifluoromethyl)cyclohexanone: A ketone derivative with distinct reactivity.

    3-amino-1-(trifluoromethyl)cyclohexane: A compound lacking the hydroxyl group, leading to different chemical behavior.

Uniqueness

(1S,3S)-3-amino-1-(trifluoromethyl)cyclohexanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. The presence of both the amino and hydroxyl groups, along with the trifluoromethyl group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

(1S,3S)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-2-5(11)4-6/h5,12H,1-4,11H2/t5-,6-/m0/s1

InChI Key

IJUVZQHBPFIBHU-WDSKDSINSA-N

Isomeric SMILES

C1C[C@@H](C[C@@](C1)(C(F)(F)F)O)N

Canonical SMILES

C1CC(CC(C1)(C(F)(F)F)O)N

Origin of Product

United States

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